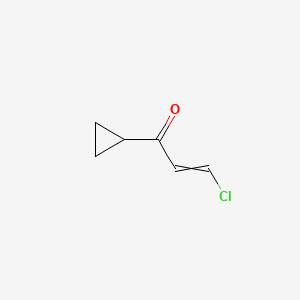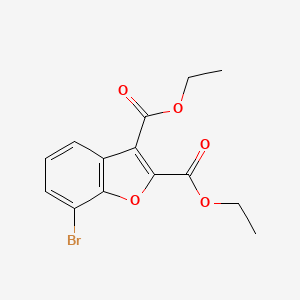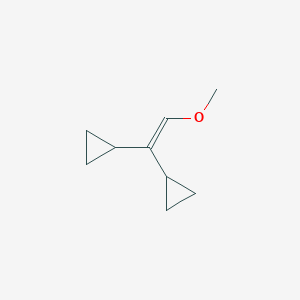
5,6-Dicyanobenzimidazole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dicyanobenzimidazole-2-carboxylic Acid is a heterocyclic compound that features a benzimidazole core with cyano and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dicyanobenzimidazole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with dicyanogen and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization and oxidation processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dicyanobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano and carboxylic acid groups under mild to moderate conditions.
Major Products:
Scientific Research Applications
5,6-Dicyanobenzimidazole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in anticancer and antimicrobial therapies.
Mechanism of Action
The mechanism of action of 5,6-Dicyanobenzimidazole-2-carboxylic Acid and its derivatives involves interactions with specific molecular targets. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of DNA synthesis, disruption of protein-protein interactions, and modulation of receptor activity .
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A natural derivative involved in vitamin B12 synthesis.
Benzimidazole-5-carboxylic Acid: Another benzimidazole derivative with applications in medicinal chemistry.
2-Substituted Benzimidazole-5-carboxylic Acids: These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness: 5,6-Dicyanobenzimidazole-2-carboxylic Acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H4N4O2 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
5,6-dicyano-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H4N4O2/c11-3-5-1-7-8(2-6(5)4-12)14-9(13-7)10(15)16/h1-2H,(H,13,14)(H,15,16) |
InChI Key |
QDIREGZUGXMRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=N2)C(=O)O)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)
![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)


![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)





![(2R,3R,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]tetrahydro-2H-pyran-3,4-diyl Diacetate p-Toluenesulfonate](/img/structure/B13688740.png)


